molecular formula C12H21N5 B14914860 n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine

n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine

Cat. No.: B14914860
M. Wt: 235.33 g/mol
InChI Key: PVEJQXKZFZEZQS-UHFFFAOYSA-N
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Description

n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine core, which is further substituted with methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a pyrrolidine derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the pyrrolidine ring is oxidized to form pyrrolidin-2-one derivatives.

    Reduction: Reduction reactions can convert the pyrimidine core to its dihydropyrimidine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrrolidin-2-one derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: A similar compound with a mercapto group instead of the pyrrolidine ring.

    2-(pyrrolidin-1-yl)pyrimidine: A compound with a similar pyrimidine core but different substitution patterns.

Uniqueness

n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine is unique due to the presence of both methyl groups and the pyrrolidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

4-N,6-dimethyl-4-N-(2-pyrrolidin-1-ylethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C12H21N5/c1-10-9-11(15-12(13)14-10)16(2)7-8-17-5-3-4-6-17/h9H,3-8H2,1-2H3,(H2,13,14,15)

InChI Key

PVEJQXKZFZEZQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)N(C)CCN2CCCC2

Origin of Product

United States

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